A Technical Guide to the Physicochemical Properties of 7-chloro-1H-indazol-3-amine
A Technical Guide to the Physicochemical Properties of 7-chloro-1H-indazol-3-amine
Introduction
7-chloro-1H-indazol-3-amine is a heterocyclic organic compound featuring an indazole core substituted with a chlorine atom at the 7-position and an amine group at the 3-position. As a functionalized indazole, it belongs to a class of compounds recognized for their broad biological activities and prevalence in medicinal chemistry. This molecule serves as a critical synthon, or building block, for the creation of more complex molecules, particularly in the development of novel therapeutics. Its structural motifs are frequently found in kinase inhibitors, which are pivotal in modern oncology and the treatment of inflammatory diseases.[1][2]
The journey from a promising chemical scaffold to a viable drug candidate is fundamentally governed by its physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of the core physicochemical properties of 7-chloro-1H-indazol-3-amine, details robust experimental protocols for their determination, and discusses their direct implications for drug discovery and development professionals.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identifying information for 7-chloro-1H-indazol-3-amine is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 7-chloro-1H-indazol-3-amine | [3] |
| CAS Number | 88805-67-8 | [1][3] |
| Molecular Formula | C₇H₆ClN₃ | [3][4][5][6] |
| Molecular Weight | 167.59 g/mol | [1][3] |
| Monoisotopic Mass | 167.025025 Da | [3] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NN=C2N | [3][5] |
| InChI Key | HNISSRAYDSNHNN-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties
The utility of 7-chloro-1H-indazol-3-amine in a drug development context is heavily influenced by the following physicochemical parameters.
| Property | Value (Computed/Predicted) | Experimental Status | Significance in Drug Development |
| logP (XLogP3) | 1.8 | Computed | Indicates moderate lipophilicity, often correlated with good membrane permeability and oral bioavailability.[3] |
| Aqueous Solubility | Not Available | Requires Experimental Determination | Critical for absorption and formulation; low solubility can be a major hurdle in development. |
| pKa | Not Available | Requires Experimental Determination | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| Melting Point | Not Available | Requires Experimental Determination | A key indicator of purity, lattice energy, and solid-state stability. |
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is a critical determinant of its ADME properties. The computed octanol-water partition coefficient (XLogP3) for 7-chloro-1H-indazol-3-amine is 1.8 .[3] This value falls within the "rule-of-five" range, suggesting that the molecule possesses a favorable balance between aqueous solubility and lipid membrane permeability. This balance is essential for oral absorption, enabling the compound to dissolve in the gastrointestinal tract and subsequently pass through the intestinal wall into circulation.
Aqueous Solubility
While a calculated logP provides a useful forecast, the thermodynamic aqueous solubility is an empirical value that must be determined experimentally. Based on its aromatic structure and chlorine substituent, 7-chloro-1H-indazol-3-amine is predicted to have low aqueous solubility. Poor solubility is a leading cause of failure for drug candidates, as it limits the maximum achievable concentration in circulation and can lead to variable absorption. Therefore, precise experimental determination is a prerequisite for any formulation or preclinical development activities.
Acidity/Basicity (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. 7-chloro-1H-indazol-3-amine possesses both a basic amino group and the indazole ring system, which contains nitrogen atoms that can be protonated. The ionization state of a molecule at physiological pH (~7.4) profoundly affects its solubility, ability to cross biological membranes, and interaction with its target protein. For instance, an ionized species is typically more soluble in aqueous media but less able to diffuse across lipid bilayers. An accurate pKa value is thus essential for building predictive models of in vivo behavior.
Experimental Determination of Physicochemical Properties
To ensure data integrity and reproducibility, standardized, well-controlled experiments are paramount. The following section details robust, field-proven protocols for determining the key physicochemical properties of 7-chloro-1H-indazol-3-amine.
Workflow for Physicochemical Profiling
The logical flow of experimental work is crucial for efficient and comprehensive characterization of a new chemical entity. The following diagram illustrates a standard workflow.
Caption: Experimental workflow for physicochemical characterization.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is superior to traditional melting point apparatus as it provides not only the melting onset and peak but also the enthalpy of fusion (ΔHfus). This data is valuable for assessing lattice energy, detecting polymorphisms, and estimating purity.
Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of 7-chloro-1H-indazol-3-amine into a non-hermetic aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
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-
Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the aqueous solution, providing a definitive value for formulation and biopharmaceutical modeling.
Methodology:
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System Preparation: Add an excess amount of solid 7-chloro-1H-indazol-3-amine to a vial containing a buffered aqueous solution at a relevant pH (e.g., pH 7.4 phosphate-buffered saline). The excess solid ensures that saturation is achieved.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium. A preliminary kinetic study can establish the minimum required time.
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Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter to remove all undissolved particles.
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Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, referencing a standard curve prepared with known concentrations of the compound.
Safety and Handling
As a laboratory chemical, 7-chloro-1H-indazol-3-amine requires careful handling in accordance with standard safety protocols.
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GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is associated with the following hazards[3]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust or powder.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse immediately and thoroughly with water.
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Conclusion
7-chloro-1H-indazol-3-amine is a valuable chemical scaffold with significant potential in drug discovery. Its utility, however, is directly tied to a thorough understanding of its physicochemical properties. The computed lipophilicity (XLogP3 of 1.8) is promising for membrane permeability, but key experimental parameters such as aqueous solubility and pKa must be empirically determined to build a complete and reliable profile. The protocols outlined in this guide provide a robust framework for obtaining high-quality data, enabling researchers to make informed decisions, mitigate development risks, and unlock the full therapeutic potential of molecules derived from this important intermediate.
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Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). PubMed. [Link]
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N-(7-chloro-1H-indazol-3-yl)-2-[5-(difluoromethyl)-1H-pyrazol-4-yl]-7,7-dimethyl-5H-furo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]
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